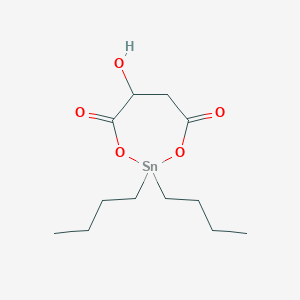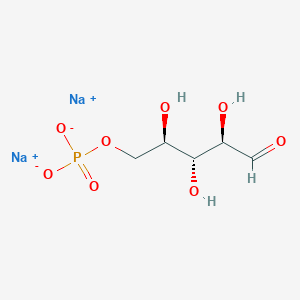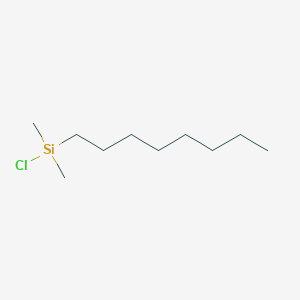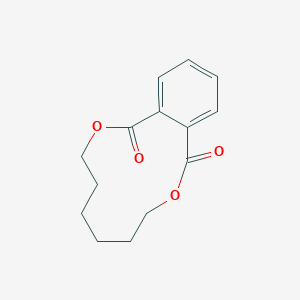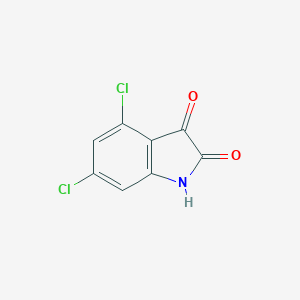
4,6-ジクロロイサチン
概要
説明
4,6-ジクロロ-1H-インドール-2,3-ジオンは、分子式がC8H3Cl2NO2で分子量が216.025 g/molの化学化合物です . インドール誘導体であり、天然物や医薬品において重要な複素環式系です
製法
合成経路と反応条件
4,6-ジクロロ-1H-インドール-2,3-ジオンの合成は、一般的にインドール誘導体の塩素化を含む。 一般的な方法の1つは、フィッシャーインドール合成であり、これは酸触媒の存在下でフェニルヒドラジンとシクロヘキサノンを反応させる方法です . 反応条件には、メタノール(MeOH)中でメタンスルホン酸(MsOH)中で還流することが含まれることが多く、目的のインドール誘導体が得られる .
工業的生産方法
4,6-ジクロロ-1H-インドール-2,3-ジオンの工業的生産方法は、文献ではあまりよく文書化されていない。 大規模な合成は、収率と純度を最適化した、ラボ法と同様の反応条件で行われる可能性が高い。
科学的研究の応用
4,6-ジクロロ-1H-インドール-2,3-ジオンには、いくつかの科学研究における応用がある。
化学: より複雑なインドール誘導体を合成するためのビルディングブロックとして使用される.
生物学: 4,6-ジクロロ-1H-インドール-2,3-ジオンを含むインドール誘導体は、さまざまな生物学的標的に結合する能力があるため、生物学的研究において潜在的な可能性を示している.
医学: この化合物の誘導体は、抗がん作用や抗菌作用などの潜在的な治療特性について研究されている.
産業: 新規材料や化学プロセスの開発に使用される。
作用機序
4,6-ジクロロ-1H-インドール-2,3-ジオンの作用機序には、生物学的システムにおける分子標的や経路との相互作用が含まれる。 インドール環構造により、複数の受容体に高い親和性で結合することが可能になり、さまざまな生物学的プロセスに影響を与える . 具体的な経路と標的は、特定の誘導体とその用途によって異なる。
生化学分析
Biochemical Properties
4,6-Dichloroisatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to induce apoptosis . It has also been shown to inhibit the production of electron transport chain proteins in the mitochondria by binding to their regulatory sites and inhibiting their phosphorylation .
Cellular Effects
4,6-Dichloroisatin has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, which leads to cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the production of electron transport chain proteins in the mitochondria .
Molecular Mechanism
The molecular mechanism of action of 4,6-Dichloroisatin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the regulatory sites of electron transport chain proteins in the mitochondria, inhibiting their phosphorylation . This inhibition leads to an accumulation of electrons that can react with molecular oxygen and produce reactive oxygen species (ROS), known for their ability to cause DNA damage and cell death through oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for 4,6-dichloro-1H-indole-2,3-dione are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.
化学反応の分析
反応の種類
4,6-ジクロロ-1H-インドール-2,3-ジオンは、さまざまな化学反応を受ける。これには以下が含まれます。
酸化: この化合物は酸化されて、さまざまな誘導体を形成する可能性がある。
還元: 還元反応により、インドール環の構造を変更できる。
置換: 化合物中のハロゲン原子は、他の官能基と置換できる。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウム(KMnO4)などの酸化剤と、水素化リチウムアルミニウム(LiAlH4)などの還元剤が含まれる。反応条件は、目的の生成物に応じて異なるが、通常、制御された温度と特定の溶媒を使用する。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なる。たとえば、酸化はさまざまな塩素化インドール誘導体を生成する可能性があり、一方、置換反応は幅広い官能化インドールを生成する可能性がある。
類似化合物との比較
類似化合物
- 5,7-ジクロロイサチン
- 5-ニトロイサチン
- 5,7-ジブロモイサチン
- 5-ブロモイサチン
独自性
4,6-ジクロロ-1H-インドール-2,3-ジオンは、特定の塩素化パターンにより、他のインドール誘導体とは異なる化学的特性と反応性を示すため、独特である . この独自性により、研究や産業における特定の用途に価値がある。
特性
IUPAC Name |
4,6-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVHJCZBIYRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291058 | |
| Record name | 4,6-Dichloroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-15-4 | |
| Record name | 4,6-Dichloro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72897 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18711-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
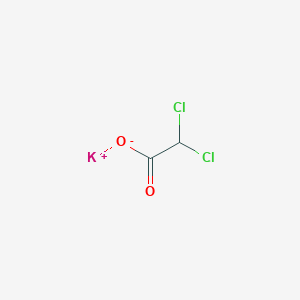



![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)


